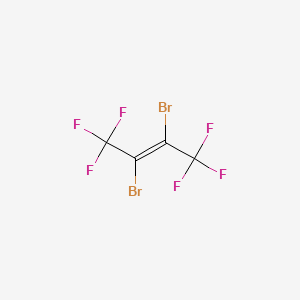
2,3-Dibromohexafluoro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dibromohexafluoro-2-butene is a useful research compound. Its molecular formula is C4Br2F6 and its molecular weight is 321.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
2,3-Dibromohexafluoro-2-butene plays a crucial role in organic synthesis, particularly in the formation of complex molecules through bromination reactions. It serves as a reagent for synthesizing various organic compounds due to its electrophilic nature.
Case Study: Synthesis of Oligomer Bis (trans-2,3-dibromo-4-hydroxy-2-butenyl) Terephthalate
- Objective : To explore the conversion of polyethylene terephthalate (PET) waste into useful oligomers.
- Findings : The use of this compound as a reagent demonstrated effective transformation of PET waste into oligomers that exhibited corrosion inhibition properties on mild steel in acidic environments .
Biocidal Properties
The compound has exhibited remarkable weeding, sterilizing, and insecticidal properties, making it an important agent in agricultural applications.
Application Example :
- Biocide Preparation : this compound is utilized in the formulation of biocides that target specific pests and pathogens in agricultural settings .
Electronics and Soldering Flux
One of the prominent applications of this compound is as a component in solder flux formulations for electronics manufacturing.
Toxicological Studies
Understanding the safety profile of this compound is critical for its application in various industries. Toxicological evaluations have been conducted to assess its genetic toxicity and potential health risks.
Properties
Molecular Formula |
C4Br2F6 |
|---|---|
Molecular Weight |
321.84 g/mol |
IUPAC Name |
(E)-2,3-dibromo-1,1,1,4,4,4-hexafluorobut-2-ene |
InChI |
InChI=1S/C4Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ |
InChI Key |
AXAMFVOTWJBOCA-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)(\C(F)(F)F)/Br |
Canonical SMILES |
C(=C(C(F)(F)F)Br)(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















